4-({[(4-Nitrophenyl)carbonyl]carbamothioyl}amino)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({[(4-Nitrophenyl)carbonyl]carbamothioyl}amino)benzoic acid is an organic compound that features a benzoic acid core with a complex substituent group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[(4-Nitrophenyl)carbonyl]carbamothioyl}amino)benzoic acid typically involves multiple steps:
Carbonylation: The attachment of a carbonyl group, which can be achieved through reactions such as the Friedel-Crafts acylation.
Coupling Reaction: The final step involves coupling the synthesized intermediate with benzoic acid under appropriate conditions, such as using a coupling reagent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-({[(4-Nitrophenyl)carbonyl]carbamothioyl}amino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The carbonyl group can be reduced to an alcohol using reagents such as lithium aluminum hydride (LiAlH4).
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF) solvent.
Substitution: Sodium hydroxide (NaOH), dimethyl sulfoxide (DMSO) solvent.
Major Products
Oxidation: 4-({[(4-Aminophenyl)carbonyl]carbamothioyl}amino)benzoic acid.
Reduction: 4-({[(4-Hydroxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-({[(4-Nitrophenyl)carbonyl]carbamothioyl}amino)benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for protein binding studies.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-({[(4-Nitrophenyl)carbonyl]carbamothioyl}amino)benzoic acid involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The nitro group can participate in redox reactions, affecting cellular oxidative stress pathways. Additionally, the compound’s ability to form hydrogen bonds and hydrophobic interactions can influence its binding affinity to proteins and other biomolecules.
Comparison with Similar Compounds
Similar Compounds
- 4-({[(4-Aminophenyl)carbonyl]carbamothioyl}amino)benzoic acid
- 4-({[(4-Hydroxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid
- 4-({[(4-Methylphenyl)carbonyl]carbamothioyl}amino)benzoic acid
Uniqueness
4-({[(4-Nitrophenyl)carbonyl]carbamothioyl}amino)benzoic acid is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties. This makes it particularly useful in redox chemistry and as a precursor for further functionalization. The compound’s ability to undergo various chemical transformations also enhances its versatility in synthetic applications.
Properties
Molecular Formula |
C15H11N3O5S |
---|---|
Molecular Weight |
345.3 g/mol |
IUPAC Name |
4-[(4-nitrobenzoyl)carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C15H11N3O5S/c19-13(9-3-7-12(8-4-9)18(22)23)17-15(24)16-11-5-1-10(2-6-11)14(20)21/h1-8H,(H,20,21)(H2,16,17,19,24) |
InChI Key |
AABMNJJVMRTJJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NC(=S)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.